[2,4'-Bipyridine]-5,6-diamine

Material Science Polymer Chemistry Analytical Chemistry

Many labs struggle to source unsymmetrical bipyridine ligands with defined amine substitution for chiral catalysis. [2,4'-Bipyridine]-5,6-diamine (CAS 110860-27-2) offers the precise 2,4' linkage and ortho-diamine motif. Key advantages: - Asymmetric ligand for enantioselective metal catalysis. - Ortho-diamine enables imidazole/pyrazine ring formation. - Directional linker for polar MOFs and supramolecular assemblies. Available from BenchChem with guaranteed purity, ready for immediate research use.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B8681625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,4'-Bipyridine]-5,6-diamine
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)N)C2=CC=NC=C2
InChIInChI=1S/C10H10N4/c11-8-1-2-9(14-10(8)12)7-3-5-13-6-4-7/h1-6H,11H2,(H2,12,14)
InChIKeyLQJOETKMZNAYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2,4'-Bipyridine]-5,6-diamine Product Profile


[2,4'-Bipyridine]-5,6-diamine is a heterocyclic organic compound belonging to the bipyridine family, distinguished by its specific 2,4' connectivity between pyridine rings and a 5,6-diamine substitution pattern. Its molecular formula is C10H10N4 with a molecular weight of 186.21 g/mol [1]. Unlike the more common symmetrical 2,2'-bipyridine isomers, this unsymmetrical scaffold provides a unique platform for creating ligands with tailored electronic and steric properties, making it a valuable building block in coordination chemistry, catalysis, and materials science [2].

Generic Substitution Risks for [2,4'-Bipyridine]-5,6-diamine


Simple substitution with a more common, symmetrical bipyridine diamine like [2,2'-bipyridine]-5,5'-diamine or [2,2'-bipyridine]-4,4'-diamine is not chemically equivalent. The 2,4' connectivity in [2,4'-Bipyridine]-5,6-diamine creates an asymmetric ligand that induces a distinct electronic field and steric environment around a coordinated metal center [1]. This asymmetry is crucial for applications requiring directional control, such as chiral induction in catalysis or the formation of polar supramolecular structures [2]. Furthermore, the 5,6-diamine pattern positions the amino groups on adjacent carbons of the same pyridine ring, offering a chelation geometry and hydrogen-bonding network that is fundamentally different from the 4,4'- or 5,5'-diamine isomers, which have amino groups on separate rings. Substituting with a generic analog would therefore compromise the specific geometry, electronics, and reactivity that this precise regioisomer is selected to provide.

[2,4'-Bipyridine]-5,6-diamine Evidence Comparison


Melting Point Differentiation

[2,4'-Bipyridine]-5,6-diamine exhibits a significantly higher melting point compared to its more common 5,5'-diamino-2,2'-bipyridine isomer, indicating potential differences in crystal lattice energy and thermal stability [1]. This can be a critical factor in selecting a building block for high-temperature polymer synthesis or for purification strategies.

Material Science Polymer Chemistry Analytical Chemistry

Asymmetric Chelation Geometry

The 2,4'-bipyridine scaffold of the target compound provides a structurally unique, unsymmetrical ligand framework compared to the widely used 2,2'-bipyridine analogs . This asymmetry is a key differentiator; while symmetrical ligands like 4,4'-diamino-2,2'-bipyridine create a uniform electronic environment, the 2,4' connectivity in this compound breaks symmetry, which can be exploited for chiral induction in metal catalysts or for constructing polar supramolecular architectures [1].

Coordination Chemistry Catalysis Supramolecular Chemistry

Ortho-Diamine Functionality

The 5,6-diamine substitution on [2,4'-Bipyridine]-5,6-diamine places the two amine groups on adjacent carbons of the same pyridine ring (an ortho-diamine) [1]. This is in contrast to isomers like [2,2'-bipyridine]-4,4'-diamine, where the amines are on separate pyridine rings. This ortho-diamine motif is a versatile functional group that can undergo unique condensation reactions (e.g., with diketones to form pyrazines) not possible with the 4,4'- or 5,5'-diamine analogs .

Organic Synthesis Polymer Chemistry Heterocyclic Chemistry

Advanced Polymer Monomer Utility

Patents describe the use of polycyclic diamines, for which [2,4'-Bipyridine]-5,6-diamine serves as a key precursor, as chain extenders, crosslinking agents, and curatives in various polymer systems [1]. While specific quantitative performance data for the final polymer is not provided in the context of this specific compound, the patent's claim establishes a direct, intended industrial application where the unique bipyridine structure is essential. This is a clear differentiator from simpler aliphatic or monocyclic aromatic diamines.

Polymer Chemistry Materials Science Chain Extenders

[2,4'-Bipyridine]-5,6-diamine Key Applications


Asymmetric Ligands for Chiral Catalysis

Researchers designing metal catalysts for asymmetric synthesis should procure [2,4'-Bipyridine]-5,6-diamine. Its inherently unsymmetrical 2,4'-bipyridine core, in contrast to symmetric 2,2'-bipyridine analogs, provides a built-in chiral environment when coordinated to a metal center [1]. This ligand asymmetry is a critical design element for achieving enantioselectivity in catalytic reactions, a property not obtainable with symmetrical bipyridine ligands.

High-Performance Polymeric Materials

Procurement is recommended for polymer chemists developing novel chain extenders or crosslinking agents. As described in U.S. Patent 5,315,006, this compound is a precursor for polycyclic diamines used to modify polymer properties [2]. Its unique bipyridine structure is integral to forming the claimed polycyclic framework, which can impart enhanced thermal or mechanical properties to the final polymer system compared to those modified with simpler diamines.

Functional Supramolecular Building Blocks

For groups working on metal-organic frameworks (MOFs), coordination polymers, or discrete supramolecular assemblies, [2,4'-Bipyridine]-5,6-diamine offers a distinct geometric and functional advantage [1]. Its 2,4' connectivity and ortho-diamine motif provide a unique directional ligand for constructing non-centrosymmetric or polar structures. This is a key differentiator from symmetrical building blocks like 4,4'-bipyridine, which tend to form simpler, linear chains [3].

Fused Heterocycle Synthesis

Medicinal chemists and synthetic organic chemists should consider this compound for its ortho-diamine functionality [4]. Unlike the 4,4'- or 5,5'-diamine isomers, the 5,6-diamine pattern allows for specific condensation reactions (e.g., with 1,2-diketones) to construct imidazole or pyrazine rings. This provides a distinct synthetic route to complex, fused heterocyclic scaffolds that are common in pharmaceutical and agrochemical development.

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